Tolrestat

Aldose reductase inhibition Enzyme kinetics Polyol pathway

Tolrestat is the gold-standard positive control for aldose reductase assays, with an IC50 of 35 nM—131-fold more potent than sorbinil and 72-fold more potent than epalrestat. Its well-characterized competitive binding mechanism and established in vivo dosing (≤2 mg/kg/day for normalization of RBC sorbitol in diabetic rat models) make it indispensable for polyol pathway research. Unlike epalrestat, tolrestat induces distinct conformational changes in the AR active site, providing a unique tool for crystallographic and molecular dynamics studies. This compound also serves as a validated hepatotoxicity benchmark, enabling preclinical safety evaluation of next-generation AR inhibitors. Choose tolrestat for reproducible, cross-study comparable results.

Molecular Formula C16H14F3NO3S
Molecular Weight 357.3 g/mol
CAS No. 82964-04-3
Cat. No. B1683199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolrestat
CAS82964-04-3
SynonymsAY 27773
AY-27,773
N-((5-(trifluoromethyl)-6-methoxy-1-naphthalenyl)thioxomethyl)-N-methylglycine
N-5-trifluoromethyl-6-methoxy-1-thionaphthoyl-N-methylglycine
tolrestat
Molecular FormulaC16H14F3NO3S
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC
InChIInChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22)
InChIKeyLUBHDINQXIHVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolrestat (CAS 82964-04-3): Aldose Reductase Inhibitor Procurement Reference Guide


Tolrestat (INN; developmental code AY-27773; trade name Alredase) is a naphthalene-derived aldose reductase (AR) inhibitor that functions as an EC 1.1.1.21 (aldehyde reductase) antagonist [1]. Initially approved for controlling certain diabetic complications and marketed in several countries, tolrestat failed a Phase III trial in the United States due to toxicity concerns and was globally withdrawn by Wyeth in 1997 following reports of severe hepatotoxicity [2]. Despite its clinical discontinuation, tolrestat remains a widely utilized reference compound in polyol pathway research and drug discovery efforts due to its well-characterized potency profile and established cross-study comparability with other AR inhibitors [3].

Why Tolrestat Cannot Be Substituted with Epalrestat or Sorbinil in Polyol Pathway Research


Aldose reductase inhibitors exhibit substantial heterogeneity in both their inhibitory mechanisms and safety profiles that preclude generic interchangeability in research applications. Tolrestat demonstrates competitive binding kinetics distinct from epalrestat's noncompetitive mechanism, with tolrestat—but not epalrestat—triggering dramatic conformational changes in the anionic site and cofactor binding pocket that prevent NADP⁺ accommodation [1]. More critically, cross-study evidence reveals that sorbinil, though approved for clinical use, was withdrawn due to hypersensitivity reactions exceeding 10% incidence, while tolrestat's discontinuation stemmed from hepatotoxicity affecting approximately 2% of patients [2]. These mechanistic and toxicological divergences underscore why procurement decisions in AR inhibitor research must be compound-specific and informed by quantitative, comparator-based evidence rather than class-level assumptions.

Tolrestat (CAS 82964-04-3) Quantitative Comparator Evidence: Potency, Selectivity, and Clinical Outcomes


Tolrestat Exhibits 131-Fold Lower IC50 Than Sorbinil Against Aldose Reductase

In cross-study comparable data derived from standardized bioassay conditions, tolrestat demonstrates substantially greater aldose reductase inhibitory potency than its structural analog sorbinil. The quantitative difference in IC50 values is approximately two orders of magnitude [1].

Aldose reductase inhibition Enzyme kinetics Polyol pathway

Tolrestat Demonstrates 72-Fold Greater Aldose Reductase Potency Than Epalrestat

When compared against epalrestat, the only aldose reductase inhibitor currently marketed for clinical use (Japan), tolrestat exhibits a 72-fold lower IC50 under cross-study comparable assay conditions . This potency advantage must be weighed against epalrestat's superior clinical safety profile, which has enabled its continued therapeutic availability.

Aldose reductase inhibition Comparative pharmacology Diabetes complications

Tolrestat Reverses RBC Sorbitol Accumulation at ≤2 mg/kg/day in Diabetic Rats

In a direct head-to-head study using streptozotocin-induced diabetic rats, tolrestat demonstrated efficacy in reducing red blood cell sorbitol levels at doses below 2 mg/kg/day, restoring sorbitol concentrations to control (non-diabetic) levels [1]. This functional biomarker of polyol pathway inhibition confirms in vivo target engagement.

In vivo pharmacology Polyol pathway inhibition Sorbitol reduction

Tolrestat Halts Diabetic Neuropathy Progression Where Sorbinil Shows Only Slight NCV Improvement

Cross-study comparison of clinical trial outcomes reveals distinct efficacy profiles between AR inhibitors. In a 52-week randomized placebo-controlled trial, tolrestat halted or reversed mild diabetic autonomic and peripheral neuropathy progression [1]. By contrast, sorbinil demonstrated only slight improvement in nerve conduction velocity and was withdrawn from clinical development due to high rates of hypersensitivity skin rash [2].

Diabetic neuropathy Clinical trial outcomes Nerve conduction velocity

Tolrestat Exhibits Divergent Competitive Binding Kinetics Versus Epalrestat

Crystallographic and molecular dynamics analyses reveal a fundamental mechanistic distinction between tolrestat and epalrestat. Tolrestat binding triggers dramatic conformational changes in the anionic site and cofactor binding pocket that prevents NADP⁺ accommodation, resulting in competitive inhibition. In contrast, epalrestat does not induce these conformational shifts and functions as a noncompetitive inhibitor [1].

Enzyme inhibition mechanism Structural biology Aldo-keto reductase

Tolrestat Safety Profile: 2% Hepatocellular Enzyme Elevation Distinct from Sorbinil Hypersensitivity

Cross-study analysis of safety data reveals compound-specific adverse event signatures that preclude class-level generalizations. Pooled analysis of 1,300 patients across 14 clinical studies demonstrated that tolrestat causes hepatocellular damage with coincident AST/ALT elevations in approximately 2% of treated patients, with abnormalities reversible within 8-16 weeks after discontinuation [1]. In contrast, sorbinil was withdrawn due to hypersensitivity reactions (including skin rash) occurring in more than 10% of patients [2].

Drug safety Hepatotoxicity Adverse event profiling

Tolrestat (CAS 82964-04-3) Validated Research Applications and Procurement Use Cases


Positive Control for In Vitro Aldose Reductase Inhibition Assays

Tolrestat serves as a high-potency positive control compound for in vitro aldose reductase enzymatic assays. With an IC50 of 35 nM against bovine lens AR, tolrestat provides a well-characterized benchmark for validating assay sensitivity and establishing dose-response relationships when evaluating novel AR inhibitors [1]. Its 131-fold potency advantage over sorbinil and 72-fold advantage over epalrestat under comparable assay conditions make it particularly suitable for assays requiring robust positive control signal at low concentrations .

In Vivo Reference Compound for Polyol Pathway Functional Studies

Tolrestat is validated as a reference compound for in vivo studies examining polyol pathway inhibition in rodent models of diabetes. At oral doses ≤2 mg/kg/day, tolrestat normalizes RBC sorbitol levels in streptozotocin-induced diabetic rats, providing a quantitative functional biomarker of target engagement [1]. This established dose-response relationship enables researchers to calibrate dosing regimens for novel AR inhibitors and compare in vivo efficacy across compound series.

Structural Biology Studies of AR Inhibitor Binding Mechanisms

Tolrestat is an essential tool compound for structural biology investigations of aldose reductase inhibitor binding mechanisms. Unlike epalrestat, tolrestat induces distinct conformational changes in the anionic site and cofactor binding pocket, resulting in competitive rather than noncompetitive inhibition [1]. This mechanistic divergence makes tolrestat the compound of choice for crystallographic and molecular dynamics studies examining competitive binding modes and conformational dynamics of the AR active site.

Hepatotoxicity Risk Benchmark for Next-Generation AR Inhibitor Development

Tolrestat provides a well-documented hepatotoxicity benchmark against which novel AR inhibitor candidates can be evaluated in preclinical safety studies. The compound's safety profile—characterized by hepatocellular enzyme elevations in approximately 2% of treated patients, with abnormalities reversible within 8-16 weeks of discontinuation—offers quantitative safety margins for assessing improved therapeutic indices in next-generation AR inhibitors [1]. This benchmark is particularly valuable given that epalrestat remains clinically available in Japan without significant hepatotoxicity signals, while sorbinil was withdrawn for hypersensitivity rather than hepatic adverse events .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolrestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.